Ranitidine hydrochloride

概要

説明

ラニチジン塩酸塩は、胃酸の産生を抑制するために一般的に使用されるヒスタミンH2受容体拮抗薬です。消化性潰瘍病、胃食道逆流症、およびゾリンジャー・エリソン症候群の治療に広く処方されていました。 ラニチジン塩酸塩はヒスタミンを阻害することにより作用し、胃細胞からの酸の放出量を減少させます .

準備方法

合成経路および反応条件

ラニチジン塩酸塩は、さまざまな方法で合成できます。一般的な合成経路の1つは、N-メチル-2-ニトロエテン-1,1-ジアミンと2-[(5-[(ジメチルアミノ)メチル]フラン-2-イル)メチルチオ]エチルアミンとの反応です。 この反応は通常、目的の化合物を適切に生成するために制御された条件下で行われます .

工業的生産方法

工業的な設定では、ラニチジン塩酸塩は、化学合成と精製技術を組み合わせて製造されることがよくあります。 このプロセスには、中間体の調製、反応の最適化、および純粋な化合物を得るための最終精製など、複数のステップが含まれる場合があります .

化学反応の分析

反応の種類

ラニチジン塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、酸化されてさまざまな生成物を生成することができます。

還元: 還元反応は、分子に存在するニトロ基を修飾することができます。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応用のさまざまな酸および塩基が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、通常、制御された温度と特定の溶媒を伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はさまざまなニトロ誘導体をもたらす可能性があり、還元はアミン誘導体を生み出すことができます .

科学研究の応用

ラニチジン塩酸塩は、さまざまな分野におけるその応用について広く研究されてきました。

化学: ヒスタミンH2受容体拮抗薬の研究のためのモデル化合物として使用されます。

生物学: 胃酸分泌への影響とその関連する障害の治療における役割に関する研究。

医学: 消化性潰瘍や胃食道逆流症などの疾患の治療のために臨床設定で広く使用されています。

科学的研究の応用

Ranitidine Hydrochloride has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound for studying histamine H2-receptor antagonists.

Biology: Research on its effects on gastric acid secretion and its role in treating related disorders.

Medicine: Widely used in clinical settings to treat conditions like peptic ulcers and gastroesophageal reflux disease.

Industry: Utilized in the formulation of various pharmaceutical products

作用機序

ラニチジン塩酸塩は、胃壁細胞のH2受容体におけるヒスタミンを競合的に阻害することにより、その効果を発揮します。この阻害は、胃酸分泌、胃容積、および水素イオン濃度を減少させます。 この化合物は、ペプシン分泌または血清ガストリンレベルには影響を与えません .

類似の化合物との比較

類似の化合物

シメチジン: 胃酸の産生を抑制するために使用される別のH2受容体拮抗薬です。

ファモチジン: ラニチジン塩酸塩と同様に、胃酸関連障害の治療に使用されます。

ニザチジン: 同様の用途を持つ別のH2受容体拮抗薬

独自性

ラニチジン塩酸塩は、ヒスタミンH2受容体の効果的な阻害を可能にする、その特定の分子構造がユニークです。 生物学的利用能や半減期などの薬物動態特性も、他の類似の化合物と比べてその特徴に貢献しています .

類似化合物との比較

Similar Compounds

Cimetidine: Another H2-receptor antagonist used to reduce stomach acid production.

Famotidine: Similar to Ranitidine Hydrochloride, it is used to treat gastric acid-related disorders.

Nizatidine: Another H2-receptor antagonist with similar applications

Uniqueness

This compound is unique in its specific molecular structure, which allows for effective inhibition of histamine H2-receptors. Its pharmacokinetic properties, such as bioavailability and half-life, also contribute to its distinctiveness compared to other similar compounds .

生物活性

Ranitidine hydrochloride, a widely used medication primarily for the treatment of acid-related disorders, is classified as a histamine H2 receptor antagonist . This compound has been extensively studied for its biological activity, particularly in relation to its ability to inhibit gastric acid secretion and its safety profile in various clinical settings.

Ranitidine reduces gastric acid secretion by competitively binding to the histamine H2 receptors located on the gastric parietal cells. This action inhibits the binding of histamine, which is responsible for stimulating gastric acid production. The pharmacodynamics of ranitidine indicate that it effectively decreases gastric acid secretion induced by food, drugs, and other stimulants such as gastrin and pentagastrin. Its effects can be observed as soon as 60 minutes post-administration, with a duration of action lasting between 4 to 10 hours .

Case Studies and Clinical Trials

- Efficacy in GERD Management : A multicentric post-marketing surveillance study involving 2,446 patients in India reported significant improvements in symptoms of gastroesophageal reflux disease (GERD) after treatment with this compound. Patients receiving 150 mg twice daily showed a reduction in Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) scores from 2.02 to 0.23, with 72.82% experiencing heartburn-free days .

- Comparison with Lansoprazole : A randomized controlled trial compared ranitidine (150 mg twice daily) with lansoprazole (15 mg and 30 mg once daily) for healing NSAID-associated gastric ulcers. After eight weeks, healing rates were significantly higher in the lansoprazole groups (69% and 73%) compared to ranitidine (53%) .

- Long-term Safety : A large cohort study involving nearly 1.2 million individuals found no significant association between ranitidine use and an increased risk of various cancers, alleviating concerns regarding its long-term safety profile .

Biological Activity Summary Table

Safety Profile and Adverse Effects

Ranitidine is generally well tolerated; however, adverse drug reactions (ADRs) have been documented. In a study involving over a decade of clinical use, ADRs were reported by approximately 20% of patients taking ranitidine compared to 27% in placebo groups . The most common ADRs included:

- Constipation (17.18%)

- Oliguria (14.06%)

- Cold symptoms (13.28%)

- Dysuria (12.5%)

Most ADRs were mild, with only a small percentage classified as severe .

特性

CAS番号 |

71130-06-8 |

|---|---|

分子式 |

C13H23ClN4O3S |

分子量 |

350.87 g/mol |

IUPAC名 |

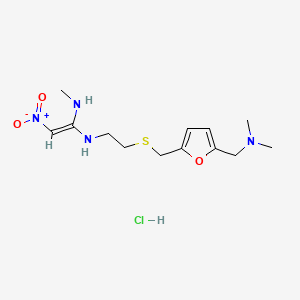

(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-; |

InChIキー |

GGWBHVILAJZWKJ-CHHCPSLASA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

異性体SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl |

正規SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Key on ui other cas no. |

71130-06-8 66357-59-3 |

ピクトグラム |

Irritant; Health Hazard |

溶解性 |

52.4 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。